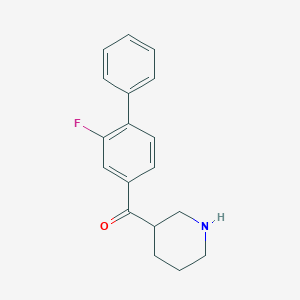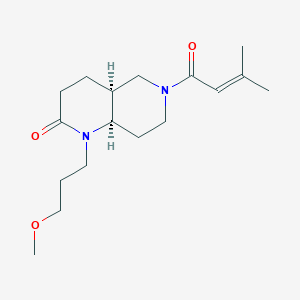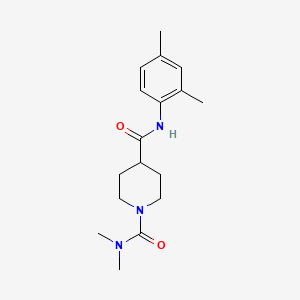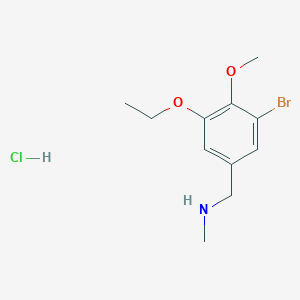![molecular formula C17H14N2O4S B5313165 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid, also known as CSB, is a synthetic compound that has shown potential in scientific research applications. It belongs to the class of sulfonamide compounds and has a molecular formula of C20H17N3O4S.
作用機序
The mechanism of action of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves the inhibition of various enzymes and proteins that are involved in cellular processes. 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid inhibits the proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid reduces tumor growth and metastasis, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively simple synthesis method and high yield. However, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid also has some limitations for lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for research on 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient synthesis methods for 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid and improving its solubility and bioavailability.
合成法
The synthesis of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves the reaction between 3'-cyano-5-bromobiphenyl-3-carboxylic acid and cyclopropylamine in the presence of a base and copper catalyst. The reaction proceeds through a copper-catalyzed amination process, resulting in the formation of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid. The yield of the synthesis process is approximately 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to have potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurological research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(3-cyanophenyl)-5-(cyclopropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c18-10-11-2-1-3-12(6-11)13-7-14(17(20)21)9-16(8-13)24(22,23)19-15-4-5-15/h1-3,6-9,15,19H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCDJBHKYPQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)

![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)